REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([C:9]1[CH:10]=[CH:11][C:12](=O)[NH:13][N:14]=1)[CH2:7][CH3:8].[OH-].[Na+].C(=O)([O-])O.[Na+]>O>[Cl:3][C:12]1[N:13]=[N:14][C:9]([CH2:6][CH2:7][CH3:8])=[CH:10][CH:11]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C(CC)C=1C=CC(NN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was complete according to thin-layer chromatography (about 2 hours)
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was subsequently extracted once with 500 ml of tert.butyl methyl ether
|
Type
|
WASH
|
Details
|
The organic phases were washed with 500 ml of water
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was back-extracted twice with 100 ml of tert.butyl methyl ether each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
freed from solvent on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
Distillation of the resulting dark brown oil in a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.9 g | |
YIELD: PERCENTYIELD | 73.1% | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |